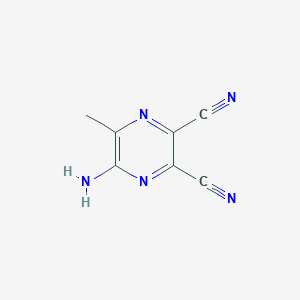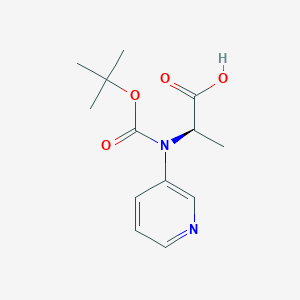
(R)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is a compound that features a tert-butoxycarbonyl group, a pyridin-3-yl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyridin-3-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ®-2-((tert-Butoxycarbonyl)(pyridin-2-yl)amino)propanoic acid
- ®-2-((tert-Butoxycarbonyl)(pyridin-4-yl)amino)propanoic acid
- ®-2-((tert-Butoxycarbonyl)(quinolin-3-yl)amino)propanoic acid
Uniqueness
®-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is unique due to the specific positioning of the pyridin-3-yl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-6-5-7-14-8-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17)/t9-/m1/s1 |
InChIキー |
UJMZRFRMINOTOG-SECBINFHSA-N |
異性体SMILES |
C[C@H](C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
正規SMILES |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


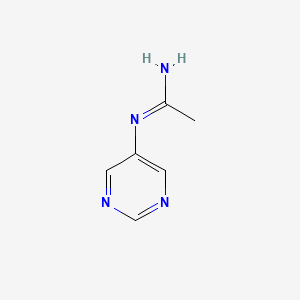
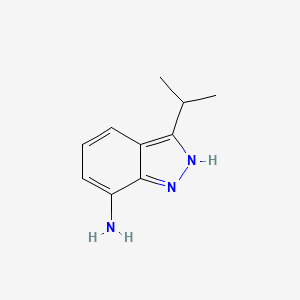
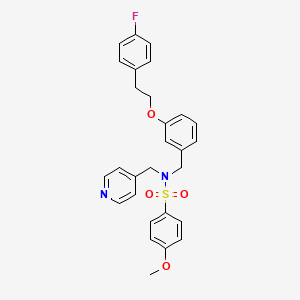

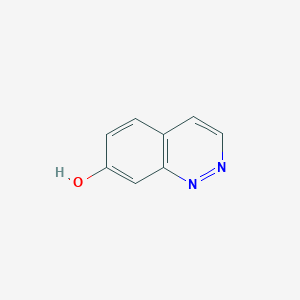
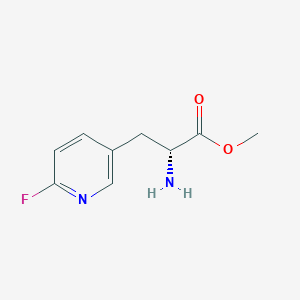
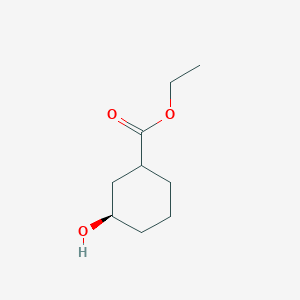

![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
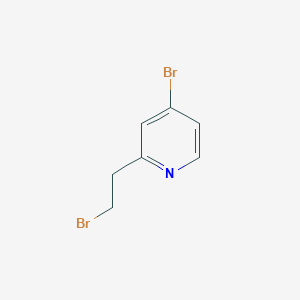

![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)

